METHYL 6-AMINO-5-CYANO-2-METHYL-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-4H-PYRAN-3-CARBOXYLATE
Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-AMINO-5-CYANO-2-METHYL-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-4H-PYRAN-3-CARBOXYLATE typically involves multi-component reactions. One common method involves the reaction of ethyl acetoacetate, benzaldehydes, and malononitrile in the presence of a catalyst such as nano MgO in water at 80°C . This method is efficient and environmentally friendly, as it avoids the use of toxic solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and cyano groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 6-AMINO-5-CYANO-2-METHYL-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of the triazolylmethyl-thienyl group.
Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
The presence of the triazolylmethyl-thienyl group in METHYL 6-AMINO-5-CYANO-2-METHYL-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-4H-PYRAN-3-CARBOXYLATE imparts unique properties, such as enhanced biological activity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-9-13(16(22)23-2)14(11(4-17)15(18)24-9)12-3-10(6-25-12)5-21-8-19-7-20-21/h3,6-8,14H,5,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRMLGXPWOITGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CS2)CN3C=NC=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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